Synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide
Synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a valuable building block in organic and medicinal chemistry.[1][2][3] This document details the synthetic route, experimental protocols, and comprehensive characterization data for the target compound.
Introduction
1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, also known as 1-tosyl-1H-pyrrole-2-carbaldehyde, serves as a key intermediate in the synthesis of a variety of complex organic molecules and pharmacologically active compounds.[1][3] The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen enhances the reactivity of the pyrrole ring and provides a handle for further chemical transformations. The aldehyde functionality at the 2-position is a versatile group for elaborating the molecular structure.
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-(p-toluenesulfonyl)pyrrole.[4][5][6] This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5]
Synthetic Pathway
The synthesis of 1-(p-toluenesulfonyl)pyrrole-2-aldehyde is a two-step process starting from pyrrole. The first step involves the N-tosylation of pyrrole with p-toluenesulfonyl chloride. The resulting 1-(p-toluenesulfonyl)pyrrole is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the C2 position of the pyrrole ring.
Caption: Synthetic pathway for 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 1-(p-Toluenesulfonyl)pyrrole
A detailed procedure for the N-tosylation of pyrrole can be found in the chemical literature. A general representative protocol is as follows:
To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), pyrrole is added dropwise at 0 °C. The mixture is stirred at this temperature for a specified time, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous THF. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched by the careful addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde (Vilsmeier-Haack Formylation)
The following protocol is based on established Vilsmeier-Haack formylation procedures and the characterization data of the target compound.[4][5][7]
To a stirred solution of anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise, maintaining the temperature below 5 °C. The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent. A solution of 1-(p-toluenesulfonyl)pyrrole in an anhydrous solvent (e.g., 1,2-dichloroethane) is then added dropwise to the freshly prepared Vilsmeier reagent at 0 °C. The reaction mixture is subsequently heated to a specified temperature (e.g., 80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).[4]
After completion, the reaction mixture is cooled to room temperature and poured into a stirred mixture of ice and water. The mixture is then neutralized by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until a basic pH is achieved. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(p-toluenesulfonyl)pyrrole-2-aldehyde as a bluish solid.[7]
Data Presentation
The following table summarizes the quantitative data for the synthesized 1-(p-toluenesulfonyl)pyrrole-2-aldehyde.[7]
| Parameter | Value | Reference |
| Yield | 85% | [7] |
| Physical State | Bluish solid | [7] |
| Melting Point | 107-109 °C | [7] |
| Molecular Formula | C₁₂H₁₁NO₃S | [8] |
| Molecular Weight | 249.29 g/mol | [8] |
| ¹H NMR (CDCl₃) | δ 9.98 (s, 1H), 7.82 (d, J = 8.4 Hz, 2H), 7.63 (dd, J = 3.0, 1.8 Hz, 1H), 7.34 (d, J = 8.1 Hz, 2H), 7.17 (dd, J = 3.7, 1.7 Hz, 1H), 6.41 (t, J = 3.3 Hz, 1H), 2.43 (s, 3H) | [7] |
| ¹³C NMR (CDCl₃) | δ 178.9, 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6 | [7] |
| HRMS (M+H)⁺ | Calculated: 250.0538, Found: 250.0537 | [7] |
| IR (KBr, cm⁻¹) | 2895, 1666, 1538, 1421, 1251, 1153, 670 | [7] |
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for the synthesis and purification of 1-(p-toluenesulfonyl)pyrrole-2-aldehyde.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of 1-(p-toluenesulfonyl)pyrrole-2-aldehyde. The detailed experimental protocols and characterization data presented herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The Vilsmeier-Haack reaction proves to be an efficient method for the preparation of this important synthetic intermediate.
References
- 1. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 2. 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | C12H11NO3S | CID 5132995 - PubChem [pubchem.ncbi.nlm.nih.gov]
